3-Bromo-N,N-diisopropylbenzamide
Overview
Description
3-Bromo-N,N-diisopropylbenzamide is a chemical compound with the molecular formula C13H18BrNO. It is known for its unique physical, chemical, and biological properties, making it a valuable compound in scientific research .
Preparation Methods
The synthesis of 3-Bromo-N,N-diisopropylbenzamide typically involves the bromination of N,N-diisopropylbenzamide. One common method includes the reaction of N,N-diisopropylbenzamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Chemical Reactions Analysis
3-Bromo-N,N-diisopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed cross-coupling reactions
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N,N-diisopropylbenzamide is widely used in scientific research for its unique properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diisopropylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Bromo-N,N-diisopropylbenzamide can be compared with other similar compounds, such as:
N,N-Diisopropylbenzamide: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-N,N-dimethylbenzamide: Similar structure but with different alkyl groups, leading to variations in physical and chemical properties.
3-Bromo-N,N-diethylbenzamide: Another similar compound with different alkyl groups, affecting its reactivity and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-bromo-N,N-di(propan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWZQUIZKNKCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399877 | |
Record name | 3-Bromo-N,N-diisopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-72-9 | |
Record name | 3-Bromo-N,N-diisopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.